molecular formula C13H16N4S B444431 4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 26028-99-9

4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B444431
CAS No.: 26028-99-9
M. Wt: 260.36g/mol
InChI Key: DLXNXOFBPGMUJI-UHFFFAOYSA-N
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Description

4-Cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with isothiocyanates to form the triazole ring. For instance, the reaction of cyclohexyl isothiocyanate with pyridine-3-carbohydrazide in the presence of a base such as triethylamine in ethanol can yield the desired triazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like amines or alkyl halides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the triazole ring.

Scientific Research Applications

4-Cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with their metabolic pathways. The triazole ring can bind to enzymes or receptors, disrupting their normal function and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
  • 4-Benzyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
  • 4-Methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the cyclohexyl group. This group can influence the compound’s lipophilicity, stability, and overall biological activity. The cyclohexyl group may enhance the compound’s ability to interact with hydrophobic regions of biological targets, potentially leading to improved efficacy in certain applications .

Properties

IUPAC Name

4-cyclohexyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4S/c18-13-16-15-12(10-5-4-8-14-9-10)17(13)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXNXOFBPGMUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

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